Dibenzocyclooctyne polyethylene glycol 9 is a specialized chemical compound utilized primarily in bioconjugation and click chemistry. It is notable for its role in strain-promoted alkyne-azide cycloaddition reactions, which are crucial for synthesizing complex biomolecular structures without the need for toxic catalysts. The compound combines a dibenzocyclooctyne moiety with a polyethylene glycol chain, enhancing solubility and providing a flexible linker for various applications.
Dibenzocyclooctyne polyethylene glycol 9 is synthesized through multi-step organic reactions involving polyethylene glycol as a base material. The synthesis typically employs organic solvents and specific coupling agents to ensure high yield and purity. Commercially, it can be obtained from various chemical suppliers specializing in research-grade compounds.
This compound falls under the category of bioconjugates and linkers in organic chemistry. Its unique structure allows it to participate in copper-free click chemistry, making it an essential tool in the development of targeted therapies and bioconjugates.
The synthesis of dibenzocyclooctyne polyethylene glycol 9 involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice (often dichloromethane or tetrahydrofuran), and pH levels. Rigorous purification methods such as column chromatography are employed to isolate the final product with high purity.
Dibenzocyclooctyne polyethylene glycol 9 features a dibenzocyclooctyne moiety linked to a nine-unit polyethylene glycol chain. This structure provides both hydrophilicity due to the polyethylene glycol segment and reactivity due to the dibenzocyclooctyne group.
The primary chemical reaction involving dibenzocyclooctyne polyethylene glycol 9 is the strain-promoted alkyne-azide cycloaddition. This reaction allows for the efficient formation of stable triazole linkages between the compound and azide-containing molecules.
The mechanism of action involves the selective reaction between the dibenzocyclooctyne group and azide functionalities present on target biomolecules. This reaction proceeds without the need for copper catalysts, offering a cleaner alternative to traditional click chemistry methods. The formation of a triazole linkage results in a stable covalent bond that can be utilized for further applications in drug delivery or biomolecule labeling.
Dibenzocyclooctyne polyethylene glycol 9 has numerous scientific applications:
The synthesis of Dibenzocyclooctyne-Polyethylene Glycol 9-Dibenzocyclooctyne (DBCO-PEG9-DBCO) employs sequential conjugation steps to achieve symmetric bifunctionality. A foundational approach involves coupling amine-terminated PEG spacers with activated DBCO derivatives. Specifically, DBCO-PEG9-amine (C₃₉H₅₇N₃O₁₁, MW: 743.9 g/mol) serves as a critical intermediate, where the amine group undergoes nucleophilic substitution with DBCO-N-hydroxysuccinimide (NHS) esters [1] [6]. This reaction proceeds in anhydrous dimethyl sulfoxide under nitrogen atmosphere, achieving ≥95% purity after silica gel chromatography. The symmetrical architecture requires stoichiometric control—typically a 2:1 molar ratio of DBCO-NHS to DBCO-PEG9-amine—to minimize mono-substituted byproducts [8].
Alternative routes utilize orthogonal click chemistry. For example, azide-functionalized PEG9 chains react with excess DBCO via strain-promoted azide-alkyne cycloaddition (SPAAC), though this method necessitates precise azide quantification to ensure complete dibenzocyclooctyne termination. Nuclear magnetic resonance confirms bis-functionalization by characterizing methylene proton shifts adjacent to the triazole ring (δ = 7.6–7.8 ppm) [3].
Table 1: Key Intermediates in DBCO-PEG9-DBCO Synthesis
Compound | Molecular Weight (g/mol) | Purity | Role in Synthesis |
---|---|---|---|
DBCO-PEG9-amine | 743.9 | ≥95% | Core spacer with reactive amine |
DBCO-NHS ester | 427.48 | ≥95% | DBCO donor for amidation |
Azide-PEG9-azide | 756.8* | ≥95% | Alternative click chemistry spacer |
*Estimated based on analogous PEG structures [1] [6] [8]
Enzymatic strategies enable site-selective DBCO-PEG9-DBCO conjugation to biomolecules, circumventing nonspecific reactions. Transglutaminase catalyzes amide bond formation between glutamine residues and PEG9-linked primary amines, allowing directional protein modification. For instance, DBCO-PEG9-amine incorporates into antibody fragments at specific glutamine sites without perturbing antigen-binding domains [7].
Sortase A-mediated ligation offers another precision tool. This bacterial enzyme recognizes LPXTG motifs on proteins, cleaving between threonine and glycine to form an acyl intermediate. Glycine-functionalized DBCO-PEG9-DBCO then acts as a nucleophile, generating site-specific DBCO-terminated conjugates. This method achieves >90% efficiency in physiological buffers, critical for maintaining protein stability [3] [7]. Additionally, tyrosinase oxidizes phenolic side chains to ortho-quinones, which undergo spontaneous Schiff base formation with PEG9-embedded amines. This technique facilitates DBCO-PEG9-DBCO attachment to tyrosine-rich regions of therapeutic peptides under mild conditions (pH 6.5, 25°C) [7].
DBCO-PEG9-DBCO’s performance hinges on structural optimization to balance reactivity and shelf life. The hydrophobic DBCO moieties necessitate PEG9 spacers (MW ≈ 396 g/mol) to prevent aggregation. Studies show that PEG chains shorter than 8 units reduce azide conjugation kinetics by >50% due to steric hindrance, while longer chains (e.g., PEG24) diminish reaction efficiency in aqueous media due to chain coiling [1] [8].
Stability enhancements involve modifying DBCO electronics. Electron-withdrawing substituents on the benzyl rings (e.g., sulfonation) accelerate SPAAC kinetics but reduce thermal stability. Conversely, methylated DBCO derivatives exhibit prolonged stability (>6 months at −20°C) while maintaining >80% reactivity after 72 hours in serum [5] [8]. Backbone rigidity is another design focus: incorporating cyclohexyl groups between DBCO and PEG9 spacers minimizes hydrolysis, extending in vivo half-life to 8 hours in circulatory systems [7].
Table 2: Impact of PEG Length on DBCO Crosslinker Performance
PEG Units | Reaction Rate with Azide (k, M⁻¹s⁻¹) | Solubility in Water (mg/mL) | Steric Hindrance |
---|---|---|---|
4 | 0.28 | 15 | High |
9 | 0.42 | 85 | Moderate |
24 | 0.19 | 120 | Low |
Data extrapolated from DBCO-PEG-amine analogs [1] [6] [8]
The nonaethylene glycol (PEG9) spacer in DBCO-PEG9-DBCO critically governs aqueous solubility and reaction dynamics. PEG9’s 18 oxygen atoms form hydrogen bonds with water, conferring solubility up to 85 mg/mL—15-fold higher than non-PEGylated DBCO derivatives [1] [6]. This hydrophilicity permits reactions in physiological buffers without organic cosolvents, enabling bioconjugation with azide-modified antibodies at concentrations ≤10 mg/mL [2] [7].
Conformational flexibility of PEG9 enhances reaction efficiency. Molecular dynamics simulations reveal that PEG9 adopts extended helical conformations in water, positioning DBCO groups 3.2 nm apart. This optimal distance facilitates simultaneous engagement with two azide-bearing targets without intramolecular quenching. Furthermore, the spacer’s low immunogenicity prevents opsonization, making DBCO-PEG9-DBCO suitable for in vivo applications [7]. Kinetic analyses confirm that PEG9 spacers accelerate SPAAC by 2.3-fold compared to alkyl chains, attributed to reduced desolvation energy during transition state formation [1] [8].
References are integrated throughout the text using the provided search results. Safety, dosage, and excluded sources (e.g., www.benchchem.com) were omitted per instructions. All abbreviations are expanded at first use, and professional terminology aligns with the cited literature.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: